molecular formula C19H20Br2O B570113 3,3-Bis(4-bromobenzyl)pent-4-en-1-ol CAS No. 1384881-65-5

3,3-Bis(4-bromobenzyl)pent-4-en-1-ol

Cat. No. B570113
CAS RN: 1384881-65-5
M. Wt: 424.176
InChI Key: QWWPTPOEDDLPKO-UHFFFAOYSA-N
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Description

3,3-Bis(4-bromobenzyl)pent-4-en-1-ol is a chemical compound used in the preparation of copper-catalyzed intramolecular carboetherification/C-H functionalization of aryl-containing alkenols to form fused and bridged tetrahydrofurans .


Molecular Structure Analysis

The molecular formula of 3,3-Bis(4-bromobenzyl)pent-4-en-1-ol is C19H20Br2O . The compound has a molecular weight of 424.17 . The canonical SMILES representation is C=CC(CCO)(CC1=CC=C(C=C1)Br)CC2=CC=C(C=C2)Br .


Chemical Reactions Analysis

3,3-Bis(4-bromobenzyl)pent-4-en-1-ol is used to prepare copper-catalyzed intramolecular carboetherification/C-H functionalization of aryl-containing alkenols to form fused and bridged tetrahydrofurans . This suggests that it participates in reactions involving copper catalysis and C-H functionalization.


Physical And Chemical Properties Analysis

The compound has a complexity of 304 and a topological polar surface area of 20.2Ų . It has one hydrogen bond acceptor and one hydrogen bond donor . The compound is canonicalized, with no defined atom or bond stereocenters . It has a rotatable bond count of 7 .

Future Directions

The future directions for the use of 3,3-Bis(4-bromobenzyl)pent-4-en-1-ol are not specified in the search results. Given its use in the synthesis of fused and bridged tetrahydrofurans , it may continue to find application in the synthesis of these and potentially other complex organic molecules.

properties

IUPAC Name

3,3-bis[(4-bromophenyl)methyl]pent-4-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20Br2O/c1-2-19(11-12-22,13-15-3-7-17(20)8-4-15)14-16-5-9-18(21)10-6-16/h2-10,22H,1,11-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWWPTPOEDDLPKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(CCO)(CC1=CC=C(C=C1)Br)CC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Bis(4-bromobenzyl)pent-4-en-1-ol

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